molecular formula C14H15BO2 B14760462 (4-(4-Methylbenzyl)phenyl)boronic acid

(4-(4-Methylbenzyl)phenyl)boronic acid

Cat. No.: B14760462
M. Wt: 226.08 g/mol
InChI Key: FJCRTFUBRWACOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Methylbenzyl)phenyl)boronic Acid is a functionalized arylboronic acid reagent of significant interest in modern chemical biology and targeted therapeutic development. Its core research value lies in its ability to selectively bind with diol-containing biomolecules, such as sialic acids, which are overexpressed on the surfaces of cancer cells . This reversible, covalent esterification mechanism is pH-dependent, exhibiting stronger binding under the slightly acidic conditions typical of tumor microenvironments (pH ~6.5), thereby facilitating targeted interactions with malignant cells . This compound serves as a critical building block in the creation of advanced drug delivery systems, including polymer-based carriers and nanoparticles, designed for the targeted release of chemotherapeutic agents directly at the tumor site . Furthermore, its properties are exploited in the development of biosensors for glucose and other biomarkers, and it finds extensive application in synthetic organic chemistry as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds common in pharmaceutical agents . Researchers should note that boronic acids can exist in equilibrium with their anhydride forms (boroxines), a behavior that can be precisely monitored using NMR spectroscopic techniques such as DOSY . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15BO2

Molecular Weight

226.08 g/mol

IUPAC Name

[4-[(4-methylphenyl)methyl]phenyl]boronic acid

InChI

InChI=1S/C14H15BO2/c1-11-2-4-12(5-3-11)10-13-6-8-14(9-7-13)15(16)17/h2-9,16-17H,10H2,1H3

InChI Key

FJCRTFUBRWACOA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CC2=CC=C(C=C2)C)(O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

Reaction Overview

The Suzuki-Miyaura coupling represents the most widely employed method for constructing the biphenyl backbone. This protocol involves coupling a halogenated aryl precursor (e.g., 4-bromo-4'-methylbenzylbenzene) with a boronic acid or ester under palladium catalysis.

Representative Procedure:
  • Substrate Preparation : 4-Bromo-4'-methylbenzylbenzene (1.0 eq) is combined with bis(pinacolato)diboron (1.2 eq) in anhydrous THF.
  • Catalytic System : Pd(dppf)Cl₂ (2 mol%) and KOAc (3.0 eq) are added under nitrogen.
  • Reaction Conditions : Heated at 80°C for 12 hours.
  • Workup : Hydrolysis with 1M HCl yields the boronic acid.
Optimization Data:
Parameter Value Range Optimal Condition
Catalyst Loading 1–5 mol% 2 mol% Pd(dppf)Cl₂
Temperature 60–100°C 80°C
Base KOAc, K₂CO₃, Cs₂CO₃ KOAc
Yield (Isolated) 65–82% 78%

Advantages : High functional group tolerance; scalable to multigram quantities.
Limitations : Requires air-free techniques; boronic ester intermediates necessitate hydrolysis.

Grignard Reagent-Based Boronation

Methodology

This two-step approach utilizes organomagnesium intermediates to install the boronic acid group:

  • Grignard Formation :
    • 4-(4-Methylbenzyl)phenylmagnesium bromide is generated from the corresponding aryl bromide and magnesium turnings in THF.
  • Boronation :
    • The Grignard reagent is treated with trimethyl borate (B(OMe)₃) at −78°C, followed by acidic hydrolysis.
Critical Parameters:
  • Stoichiometry : 1:1.2 molar ratio of aryl bromide to B(OMe)₃.
  • Reaction Time : 4 hours at reflux after initial low-temperature addition.
  • Yield : 68–74% after purification via recrystallization (hexanes/EtOAc).
Side Reactions:
  • Homocoupling of Grignard species (3–5% yield loss).
  • Incomplete boronation at temperatures >0°C.

Directed Ortho-Metalation (DoM) Strategy

Sequential Functionalization

This method exploits temporary directing groups to achieve regioselective boronation:

  • Directing Group Installation :
    • A tert-butylsulfinyl group is introduced at the para position of 4-methylbenzylbenzene.
  • Lithiation-Borylation :
    • LDA-mediated deprotonation at −78°C, followed by quenching with B(OMe)₃.
  • Directing Group Removal :
    • Acidic cleavage (HCl/MeOH) yields the target boronic acid.
Performance Metrics:
Step Yield Purity (HPLC)
Sulfinyl Installation 89% 95%
Lithiation-Borylation 76% 91%
Final Deprotection 93% 98%
Overall Yield 63%

Advantages : Excellent regiocontrol; avoids halogenated precursors.
Drawbacks : Multi-step sequence increases complexity and cost.

Comparative Analysis of Methods

Efficiency and Scalability

Method Avg. Yield Scalability Cost Index (Relative)
Suzuki-Miyaura 78% >100 g 1.0
Grignard Boronation 71% 50 g 1.2
DoM Strategy 63% 10 g 3.5

Key Observations :

  • Suzuki-Miyaura offers the best balance of yield and scalability for industrial applications.
  • DoM methods are preferred for small-scale syntheses requiring stringent regiochemical control.

Chemical Reactions Analysis

Types of Reactions: (4-(4-Methylbenzyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products are biaryl or substituted alkenes.

    Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Esterification: Boronic acids can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryls: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

    Boronic Esters: Formed from esterification reactions.

Scientific Research Applications

(4-(4-Methylbenzyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly as enzyme inhibitors in the treatment of diseases such as cancer and diabetes.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and advanced materials due to its versatility in organic synthesis.

Mechanism of Action

The mechanism of action of (4-(4-Methylbenzyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by the base.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

The molecular targets and pathways involved in other applications, such as enzyme inhibition, depend on the specific biological context and the nature of the boronic acid derivative.

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and steric effects of substituents significantly influence boronic acids' reactivity and applications. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent Key Properties/Applications References
(4-(4-Methylbenzyl)phenyl)boronic acid 4-Methylbenzyl Enhanced solubility in organic solvents; used in Suzuki couplings for steric modulation
4-Biphenylboronic acid Biphenyl High conjugation for materials science; lower steric hindrance
4-(Methylthio)phenylboronic acid Methylthio (-SMe) Conductance modulation under electric potential; oxidative coupling applications
[4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl-phenoxymethyl Potent HDAC inhibition (IC₅₀ ~1 µM); used in antifungal drug design
4-(Hydroxymethyl)phenylboronic acid Hydroxymethyl (-CH₂OH) Higher hydrophilicity; used in biosensors and glucose detection

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methylthio) enhance conductance in single-molecule junctions, whereas electron-withdrawing groups (e.g., methoxyethyl) improve binding to biological targets like HDAC enzymes .

Reactivity in Suzuki-Miyaura Couplings

Suzuki coupling efficiency varies with substituent electronic and steric profiles:

  • Target Compound : Moderate yield (~58%) in coupling with dibromonaphthalene derivatives, attributed to steric hindrance from the methylbenzyl group .
  • 4-Biphenylboronic Acid : Higher yields (>80%) in coupling with electron-deficient aryl halides due to lower steric bulk .
  • 4-(Methylthio)phenylboronic Acid : Oxidative coupling under applied voltage (100–200 mV) forms dimeric structures, a unique property leveraged in molecular electronics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-(4-Methylbenzyl)phenyl)boronic acid, and how are yields optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or direct boronation of pre-functionalized aromatic precursors. For example, analogous boronic acids (e.g., 4-(methylthio)phenyl boronic acid) are synthesized using palladium-catalyzed cross-coupling, with yields (76–85%) dependent on catalyst loading, solvent polarity (DMSO or MeOD), and stoichiometric control of boronic acid precursors . Optimization involves iterative adjustment of reaction time (e.g., 8–24 hours) and purification via recrystallization or column chromatography.

Q. How is structural characterization performed for this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz, DMSO-d₆ or MeOD) confirm substituent positions. For example, methylbenzyl groups show characteristic singlet peaks at δ 2.53–2.64 ppm (CH₃), while aromatic protons appear as doublets (J = 8.0–8.5 Hz) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₄H₁₅BO₂: calc. 242.11, observed 242.11) .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

  • Methodology : The boronic acid group undergoes Suzuki-Miyaura coupling with aryl halides. For instance, derivatives like 4-(methoxycarbonyl)phenyl boronic acid form biaryl products under rhodium or palladium catalysis (e.g., Rh(I)-catalyzed carboxylation with CO₂) . Key parameters include base selection (K₂CO₃ or CsF) and solvent (THF or DMF) to stabilize the boronate intermediate .

Advanced Research Challenges

Q. How can researchers resolve contradictions in spectroscopic data for boronic acid derivatives?

  • Methodology :

  • Deuterated Solvents : Use DMSO-d₆ or MeOD to suppress proton exchange broadening, as seen in 4-(methylthio)phenyl boronic acid (δ 12.85 ppm for B-OH protons) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals, e.g., distinguishing methylbenzyl substituents from boronic acid protons .
  • X-ray Crystallography : Resolve ambiguities in solid-state structures, particularly for sterically hindered derivatives .

Q. What strategies improve the efficiency of this compound in medicinal chemistry applications?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the methylbenzyl group to enhance bioavailability. For example, replacing hydroxyl with boronic acid in combretastatin analogs increased tubulin polymerization inhibition (IC₅₀ = 21–22 μM) .
  • Prodrug Design : Mask the boronic acid as a pinacol ester to improve membrane permeability, as demonstrated in glucose-sensing carbon dots .

Q. How does electronic modulation of the boronic acid group impact single-molecule junction conductance?

  • Methodology :

  • Conductance Studies : Use scanning tunneling microscopy (STM) to measure conductance under varying potentials (e.g., 100–200 mV). For 4-(methylthio)phenyl boronic acid, oxidative coupling at 200 mV shifts conductance peaks due to thiol-boronate interactions .
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict charge transport behavior .

Q. What are the challenges in quantifying boronic acid stability under physiological conditions?

  • Methodology :

  • pH-Dependent Stability Assays : Monitor boronic acid hydrolysis via UV-Vis or ¹¹B NMR in buffers (pH 7.4–10). For example, 4-hydroxyphenyl boronic acid shows increased stability at pH > 9 due to tetrahedral boronate formation .
  • Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to assess affinity for diols (e.g., glucose) in aqueous media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.